molecular formula C17H18N2O2 B7508518 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(3-methylphenoxy)ethanone

1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(3-methylphenoxy)ethanone

Cat. No. B7508518
M. Wt: 282.34 g/mol
InChI Key: RJWOEWWVOIVTRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(3-methylphenoxy)ethanone, also known as DMPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPE is a synthetic compound that is used in the development of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(3-methylphenoxy)ethanone is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. In pharmaceuticals, 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(3-methylphenoxy)ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(3-methylphenoxy)ethanone has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(3-methylphenoxy)ethanone has been shown to have both biochemical and physiological effects. In pharmaceuticals, 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(3-methylphenoxy)ethanone has been shown to reduce inflammation and pain in animal models of arthritis. 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(3-methylphenoxy)ethanone has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In agrochemicals, 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(3-methylphenoxy)ethanone has been shown to have herbicidal and insecticidal properties. In materials science, 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(3-methylphenoxy)ethanone has been used as a building block in the synthesis of materials with unique properties, such as luminescent and magnetic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(3-methylphenoxy)ethanone is its versatility in various fields, making it a promising compound for further research. 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(3-methylphenoxy)ethanone is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(3-methylphenoxy)ethanone is its potential toxicity, which requires careful handling and testing.

Future Directions

There are several future directions for 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(3-methylphenoxy)ethanone research. In pharmaceuticals, 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(3-methylphenoxy)ethanone could be further studied for its potential use in the treatment of cancer and inflammation. In agrochemicals, 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(3-methylphenoxy)ethanone could be developed as a safer alternative to current herbicides and insecticides. In materials science, 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(3-methylphenoxy)ethanone could be used as a building block in the synthesis of materials with even more unique and useful properties. Overall, 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(3-methylphenoxy)ethanone has the potential to make significant contributions to various fields, and further research is warranted to fully explore its potential.

Synthesis Methods

1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(3-methylphenoxy)ethanone is synthesized through a multi-step process that involves the reaction of 3,4-dihydro-2H-1,5-naphthyridin-1-amine with 3-methylphenol and 2-bromoacetophenone. The reaction is carried out in the presence of a base and a solvent, and the resulting product is purified through column chromatography.

Scientific Research Applications

1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(3-methylphenoxy)ethanone has been extensively studied for its potential applications in various fields. In pharmaceuticals, 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(3-methylphenoxy)ethanone has been shown to have anti-inflammatory and anti-cancer properties. 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(3-methylphenoxy)ethanone has also been studied for its potential use as a herbicide and insecticide in agrochemicals. In materials science, 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(3-methylphenoxy)ethanone has been used as a building block in the synthesis of novel materials with unique properties.

properties

IUPAC Name

1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(3-methylphenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-13-5-2-6-14(11-13)21-12-17(20)19-10-4-7-15-16(19)8-3-9-18-15/h2-3,5-6,8-9,11H,4,7,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWOEWWVOIVTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCCC3=C2C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.